Linalyl diphosphate

Description

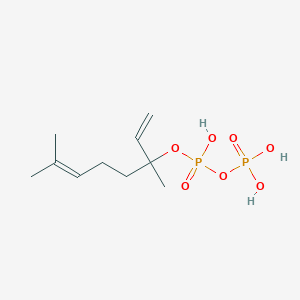

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2/c1-5-10(4,8-6-7-9(2)3)16-19(14,15)17-18(11,12)13/h5,7H,1,6,8H2,2-4H3,(H,14,15)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJPTUWXHXNLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937405 | |

| Record name | 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-26-7 | |

| Record name | Linalyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Reaction Mechanisms of Linalyl Diphosphate

Linalyl Diphosphate (B83284) Synthase (LIS) Catalysis

Linalyl diphosphate synthase (LIS) is the enzyme responsible for catalyzing the conversion of GPP into LPP. This transformation is a prerequisite for the biosynthesis of numerous monoterpenes due to the trans geometry of the C2-C3 double bond in GPP, which presents a topological barrier to direct cyclization. nih.gov

Isomerization of Geranyl Diphosphate to Linalyl Diphosphate

The conversion of GPP to LPP is a tightly regulated isomerization reaction that proceeds through a series of well-defined steps within the enzyme's active site.

The catalytic cycle is initiated by the binding of GPP to the active site of LIS. The reaction proceeds through a divalent metal ion-assisted ionization of the diphosphate group from GPP. nih.gov This process is facilitated by a trinuclear magnesium ion (Mg²⁺) cluster, which coordinates to the diphosphate moiety of the substrate. nih.govresearchgate.net The interaction with the positively charged metal ions neutralizes the negative charge of the diphosphate, weakening the C-O bond and promoting its departure as a pyrophosphate (PPi) anion.

This departure of the diphosphate group results in the formation of a transient, high-energy geranyl cation, an allylic carbocation intermediate. This carbocation is a highly reactive species that is stabilized within the hydrophobic and aromatic-rich active site of the enzyme, preventing premature quenching by water or other nucleophiles. nih.gov Subsequently, a syn-migration of the diphosphate ion pair occurs, where the pyrophosphate re-attacks the geranyl cation at the C3 position. This re-addition of the diphosphate group to the tertiary carbon generates the linalyl diphosphate intermediate. researchgate.net

A crucial aspect of LIS catalysis is the stereochemical control exerted during the isomerization process, leading to the formation of either (3R)- or (3S)-linalyl diphosphate. The stereochemical outcome is primarily dictated by the initial binding conformation of the geranyl diphosphate substrate within the enzyme's active site. nih.govacs.org The specific folding of the GPP molecule is guided by the architecture of the active site, which in turn determines which face of the C2-C3 double bond is presented for the subsequent re-addition of the pyrophosphate.

Structural Determinants of Linalyl Diphosphate Synthase Activity

The catalytic efficiency and specificity of LIS are governed by its three-dimensional structure, particularly the architecture of its active site, which contains several highly conserved amino acid motifs.

Two of the most critical conserved motifs in linalyl diphosphate synthases and other terpene synthases are the aspartate-rich DDXXD motif and the RRx8W motif.

The DDXXD motif is located in the C-terminal domain of the enzyme and is fundamental for the binding of the divalent metal ion cofactor, typically Mg²⁺. nih.govnih.gov The aspartate residues of this motif directly coordinate with the magnesium ions, which in turn bind to the diphosphate moiety of the GPP substrate. nih.gov This interaction is crucial for properly orienting the substrate for catalysis and for facilitating the ionization of the diphosphate group. nih.gov

The RRx8W motif , found in the N-terminal domain of many monoterpene synthases, plays a vital role in the initial isomerization of GPP to LPP. researchgate.netresearchgate.net Truncation studies have shown that the arginine (RR) pair is essential for this step. researchgate.net It is believed that these arginine residues contribute to the stabilization of the closed active site conformation upon substrate binding and may interact with the diphosphate group, thereby facilitating the isomerization process. researchgate.net Residues from this motif also form part of the "lid" that shields the reactive carbocation intermediates from the solvent. nih.gov

Table 1: Functional Roles of Conserved Motifs in Linalyl Diphosphate Synthase

| Motif | Location | Key Residues | Primary Function |

|---|---|---|---|

| DDXXD | C-terminal Domain | Aspartate (D) | Coordination of divalent metal ions (e.g., Mg²⁺) for substrate binding and ionization. nih.govnih.gov |

| RRx8W | N-terminal Domain | Arginine (R), Tryptophan (W) | Essential for the initial isomerization of GPP to LPP and stabilization of the active site. researchgate.netresearchgate.net |

The catalytic activity of linalyl diphosphate synthase is strictly dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most common and effective cofactor. acs.orgnih.gov A trinuclear Mg²⁺ cluster is typically found in the active site of class I terpene synthases. nih.govresearchgate.net

The roles of these metal ions are multifaceted:

Substrate Binding and Orientation: The Mg²⁺ ions coordinate to the negatively charged oxygen atoms of the diphosphate group of GPP, helping to anchor the substrate in the correct orientation within the active site. nih.govnih.gov

Facilitation of Ionization: By neutralizing the negative charge of the diphosphate, the metal ions weaken the C-O bond, lowering the activation energy for the departure of the pyrophosphate group and the formation of the allylic carbocation. nih.gov

Stabilization of Intermediates: The metal-diphosphate complex helps to stabilize the pyrophosphate anion after it leaves the substrate, preventing its premature re-entry into the reaction.

While other divalent cations like manganese (Mn²⁺) can sometimes substitute for Mg²⁺, they often result in altered catalytic efficiency or even changes in product specificity. nih.gov The precise coordination and geometry of the metal ion cluster are critical for optimal enzyme function.

Table 2: Kinetic Parameters of Selected Linalool (B1675412) Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) |

|---|---|---|---|

| Mentha citrata (3R-linalool synthase) | Geranyl Diphosphate | 56 | 0.83 |

| Plectranthus amboinicus (linalool/nerolidol synthase) | Geranyl Diphosphate | 16.72 ± 1.32 | 0.16 |

| Cannabis sativa ((-)-limonene synthase) | Geranyl Diphosphate | 7.809 ± 0.678 | 0.0204 |

Data compiled from various sources. nih.govresearchgate.netresearchgate.net

Linalyl Diphosphate as a Substrate for Downstream Terpene Synthases

The formation of LPP is a critical, albeit transient, step in monoterpene biosynthesis. It arises from the isomerization of geranyl diphosphate (GPP), the universal C10 precursor. This initial isomerization is essential as the trans configuration of the C2-C3 double bond in GPP sterically hinders direct cyclization. nih.gov The conversion to LPP removes this topological barrier, enabling the subsequent cyclization reactions that lead to the diverse skeletons of monoterpenes. nih.gov Although this isomerization is a requisite step, the LPP intermediate often remains tightly bound within the enzyme's active site and is cyclized at a rate faster than its formation from GPP, making its direct observation challenging. nih.gov

Many monoterpene synthases can utilize LPP as an alternative substrate, and in many cases, it proves to be a more efficient substrate than GPP. nih.gov The initial ionization of GPP, facilitated by divalent metal ions like Mg²⁺ or Mn²⁺, leads to the formation of a geranyl cation. nih.govacs.org This is followed by the migration of the diphosphate moiety to form the tertiary allylic intermediate, LPP. nih.gov The stereochemistry of the resulting LPP, either (3R)- or (3S)-LPP, is determined by the initial binding conformation of GPP within the enzyme's active site. nih.gov

Cyclization of Linalyl Diphosphate to Monocyclic Carbocation Intermediates (e.g., α-Terpinyl Cation)

Following its formation, LPP undergoes further ionization and cyclization to generate key carbocation intermediates, most notably the α-terpinyl cation. nih.gov This cation is a common precursor to a wide variety of monocyclic and bicyclic monoterpenes. acs.org

The cyclization of LPP is an intramolecular electrophilic addition reaction. google.com After the initial formation of LPP from GPP, rotation around the newly formed C2-C3 single bond allows the molecule to adopt a cisoid conformation. nih.gov Re-ionization of this conformer facilitates the C1-C6 ring closure, leading to the formation of the α-terpinyl cation. nih.govnih.gov This cyclization is a hallmark of terpene synthase activity and is driven by the enzyme's ability to stabilize the highly reactive carbocation intermediates. nih.gov The active site of the enzyme provides a controlled environment that guides the folding of the substrate and the trajectory of the cyclization reaction. nih.gov

The specific conformation adopted by LPP within the enzyme's active site is a critical determinant of the final product spectrum. The enzyme acts as a template, forcing the flexible LPP molecule into a precise orientation that favors a specific cyclization pathway. nih.gov For instance, the formation of the α-terpinyl cation requires a cisoid, anti-endo conformation of LPP. nih.gov The stereochemistry of the LPP intermediate, whether (3R) or (3S), dictates the chirality of the resulting α-terpinyl cation and, consequently, the enantiomeric series of the final monoterpene products. nih.govnih.gov For example, (+)-bornyl diphosphate synthase utilizes (3R)-LPP to produce the (+)-enantiomer, while the corresponding cyclase from a different plant source uses (3S)-LPP to generate the (-)-enantiomer. nih.gov

The conformation of the α-terpinyl cation itself can also influence the subsequent reaction steps. For the formation of bicyclic products like bornyl diphosphate, the isoprenoid tail of the α-terpinyl cation must be in an axial position to allow for a second ring closure. In contrast, for the formation of monocyclic products like limonene (B3431351), an equatorial orientation is presumed. acs.org

Product Promiscuity and Specificity in Linalyl Diphosphate-Utilizing Enzymes

Terpene synthases exhibit a fascinating spectrum of product outcomes, ranging from high fidelity, producing a single major product, to significant promiscuity, generating a mixture of several monoterpenes from a single LPP intermediate.

From the central α-terpinyl cation intermediate derived from LPP, numerous reaction pathways can diverge. These pathways can include deprotonation to form acyclic or monocyclic olefins, capture of a water molecule to produce terpene alcohols, or further cyclizations and rearrangements to yield more complex bicyclic structures. nih.gov The specific outcome is dictated by the precise architecture and amino acid composition of the enzyme's active site, which controls the lifetime and fate of the carbocation intermediates. nih.gov

For example, direct deprotonation of the (4S)-α-terpinyl cation can lead to the formation of (-)-limonene (B1674923). nih.gov Alternatively, a second cyclization of the α-terpinyl cation can generate the pinane (B1207555) skeleton, which upon deprotonation yields α- and β-pinene. google.com

Several factors contribute to the observed product specificity or promiscuity of linalyl diphosphate-utilizing enzymes:

Active Site Architecture: The shape and electrostatic environment of the active site cavity serve as a template, guiding the folding of LPP and stabilizing specific carbocation conformations, thereby channeling the reaction towards a particular product. nih.gov Minor changes in the active site residues can significantly alter the product profile.

Key Amino Acid Residues: Specific amino acid residues within the active site play crucial roles in catalysis. For instance, the RR(X)₈W motif is thought to be involved in the initial isomerization of GPP to LPP. nih.govnih.gov Other residues can act as proton acceptors or influence the orientation of intermediates, thereby directing the reaction towards different products. nih.gov

Substrate Conformation: As previously discussed, the conformation of LPP at the point of cyclization is paramount in determining the initial carbocation formed and, consequently, the final products. nih.govnih.gov

Metal Cofactors: Divalent metal ions, typically Mg²⁺ or Mn²⁺, are essential for the ionization of the diphosphate group and play a role in substrate binding and catalysis. nih.govnih.gov

The interplay of these factors allows different terpene synthases to produce a remarkable diversity of monoterpenes from the common linalyl diphosphate intermediate.

Data Tables

Table 1: Examples of Monoterpene Synthases and their Products from Linalyl Diphosphate

| Enzyme | Source Organism | Major Products from LPP Intermediate |

| (+)-Limonene synthase | Citrus sp. | (+)-Limonene |

| (-)-Limonene synthase | Mentha spicata | (-)-Limonene |

| (+)-Bornyl diphosphate synthase | Salvia officinalis | (+)-Bornyl diphosphate |

| (-)-Bornyl diphosphate synthase | Tanacetum vulgare | (-)-Bornyl diphosphate |

| (+)-α-Pinene synthase | Salvia officinalis | (+)-α-Pinene, (+)-Camphene |

| (-)-α-Pinene synthase | Salvia officinalis | (-)-α-Pinene, (-)-β-Pinene, (-)-Camphene |

Comparative Enzymology of Linalyl Diphosphate and Analogous Intermediates (e.g., Nerolidyl Diphosphate)

The principles governing the formation and reactivity of linalyl diphosphate in monoterpene (C10) synthesis are mirrored in the biosynthesis of sesquiterpenes (C15). The direct structural and functional analog of LDP in this context is nerolidyl diphosphate (NDP). NDP is formed from the C15 substrate, farnesyl diphosphate (FPP), which, like GPP, has a trans-C2-C3 double bond that restricts direct cyclization. nih.govacs.org Sesquiterpene synthases catalyze the isomerization of FPP to NDP, which then serves as the tertiary allylic intermediate for the synthesis of a multitude of acyclic and cyclic sesquiterpenoids. neliti.com

A key area of comparative enzymology involves terpene synthases that can utilize more than one prenyl diphosphate substrate. These multi-substrate enzymes provide a unique opportunity to study the determinants of substrate specificity and product outcome within a single active site. frontiersin.org A notable example is the linalool/nerolidol synthase from Plectranthus amboinicus (PamTps1), which can accept both GPP and FPP to produce linalool and nerolidol, respectively. nih.gov

Kinetic analysis of such dual-substrate enzymes reveals important distinctions in how they handle the C10 and C15 substrates. For PamTps1, the enzyme exhibits a higher affinity for GPP over FPP, though the turnover rates for both substrates are comparable and fall within the typical range for terpene synthases. nih.gov This suggests that while the active site can accommodate both the shorter GPP and the longer FPP, there are subtle differences in binding that favor the monoterpene precursor.

The table below summarizes the kinetic properties of the dual-substrate linalool/nerolidol synthase PamTps1, illustrating the comparative enzymatic handling of GPP (leading to LDP-derived products) and FPP (leading to NDP-derived products).

| Substrate | Intermediate | Product(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source Organism | Enzyme |

| Geranyl Diphosphate (GPP) | Linalyl Diphosphate (LDP) | Linalool | 11.2 ± 1.2 | 0.16 | Plectranthus amboinicus | PamTps1 |

| Farnesyl Diphosphate (FPP) | Nerolidyl Diphosphate (NDP) | Nerolidol | 15.3 ± 1.1 | 0.10 | Plectranthus amboinicus | PamTps1 |

Data sourced from a study on the linalool/nerolidol synthase from Plectranthus amboinicus. nih.gov

The comparative study of enzymes acting on LDP and NDP is fundamental to understanding the chemical logic and evolutionary diversification of terpene biosynthesis. It highlights how a conserved mechanistic strategy—the formation of a tertiary allylic diphosphate intermediate—is deployed across different substrate chain lengths to generate immense chemical diversity from simple isoprenoid precursors.

Genetic and Evolutionary Perspectives on Linalyl Diphosphate Metabolism

Gene Identification and Characterization of Linalyl Diphosphate (B83284) Synthases

Linalyl diphosphate is primarily an intermediate in the formation of linalool (B1675412), catalyzed by linalool synthase (LIS), a type of monoterpene synthase. The identification and characterization of the genes encoding these enzymes have been crucial to understanding their function. These genes have been isolated and characterized from a wide array of plant species, highlighting their importance across the plant kingdom.

The process of identifying a linalyl diphosphate synthase (LIS) gene typically involves a homology-based approach, such as using known TPS sequences to probe genomic or transcriptomic libraries. researchgate.netscispace.com Once a candidate gene is identified, its function is confirmed through heterologous expression, usually in microbial systems like Escherichia coli. nih.gov The recombinant enzyme is then incubated with the substrate geranyl diphosphate (GPP), and the reaction products are analyzed, commonly via gas chromatography-mass spectrometry (GC-MS), to confirm the synthesis of linalool. nih.govmdpi.com

Functionally characterized LIS enzymes are capable of converting GPP into linalool. researchgate.netnih.govoup.com Some synthases exhibit plasticity, meaning they can produce multiple products from a single substrate. For instance, a linalool synthase from Backhousia citriodora was found to produce mainly linalool (86.5%) but also smaller quantities of myrcene (B1677589) and limonene (B3431351) from GPP. researchgate.net The substrate specificity can also be complex; some enzymes that produce linalool can also utilize farnesyl diphosphate (FPP) to generate nerolidol. researchgate.net

The table below summarizes key findings from the characterization of several linalyl diphosphate-forming enzymes.

| Gene/Enzyme Name | Source Organism | Substrate(s) | Primary Product(s) | Key Findings & Citations |

| Linalool Synthase (LIS) | Clarkia breweri | Geranyl Diphosphate (GPP) | Linalool | One of the first floral scent TPS genes to be isolated and characterized. nih.gov |

| PpTPS3 | Prunus persica (Peach) | GPP | (S)-(+)-linalool | Overexpression increased linalool accumulation, while silencing reduced it by 66.5%. nih.gov |

| CoLIS-LL | Cinnamomum osmophloeum | GPP, FPP | S-(+)-linalool, (E)-nerolidol | Kinetic analysis revealed differing activities among proteins from different provenances. researchgate.net |

| BcLS | Backhousia citriodora | GPP, NPP | (-)-linalool, myrcene, limonene | Enzyme produces multiple products from GPP and shows altered product profile with neryl diphosphate (NPP). researchgate.net |

| Fungal Linalool Synthase | Agrocybe pediades | GPP | Linalool | Discovered through bioinformatics, this fungal enzyme shows high activity and specificity, making it a candidate for metabolic engineering. nih.gov |

Evolutionary Trajectories of Linalyl Diphosphate-Forming Enzymes

The evolution of enzymes that form linalyl diphosphate is a story of diversification driven by gene duplication, divergence, and recombination, all occurring within the framework of the broader terpene synthase (TPS) gene family.

Plant terpene synthases are classified into several subfamilies (TPS-a through TPS-h) based on sequence similarity and functional domains. oup.com Linalool synthases, which utilize linalyl diphosphate as an intermediate, often fall into specific clades. For example, some analyses place LIS in the distant and possibly ancient Tpsf subfamily. pnas.orgnih.gov Phylogenetic analyses consistently show that TPS genes from different plant lineages, such as angiosperms and gymnosperms, form distinct groups, suggesting that the major diversification events occurred early in land plant evolution. pnas.orgnih.gov The ancestral TPS gene is believed to have originated in land plants and encoded a bifunctional enzyme involved in primary metabolism (phytohormone biosynthesis). researchgate.netpnas.org From this ancestor, gene duplication and subsequent neofunctionalization gave rise to the vast array of TPSs involved in secondary metabolism, including those responsible for linalool synthesis. researchgate.netpnas.org

Gene duplication is a fundamental mechanism driving the evolution of new enzyme functions. oup.comnih.gov In the context of terpene biosynthesis, the duplication of an ancestral TPS gene, followed by the accumulation of mutations (divergence), has allowed for the creation of new synthases with different product specificities. nih.govoup.com This process is considered a primary force behind the chemical diversity of terpenes in plants. oup.comnih.gov

Studies in various plant families, such as the Rosaceae and the genus Oryza, have shown that both tandem (local) and segmental (large-scale) duplication events have significantly contributed to the expansion of the TPS gene family. nih.govmdpi.com Following duplication, one gene copy can retain the original function while the other is free to evolve a new one, such as the ability to produce linalool instead of another terpene. This process of duplication and functional divergence has occurred repeatedly and independently in different plant lineages, leading to a complex and species-specific repertoire of terpene synthases. nih.govmdpi.com

A remarkable feature of linalool synthase evolution is the evidence for it being a "composite" or chimeric gene. nih.govoup.com Structural and sequence analyses have revealed that the LIS gene appears to have arisen from a recombination event between two different types of TPS genes. nih.govoup.com Specifically, the first part of the LIS gene (exons 1-8) shows significant structural and sequence similarity to genes encoding copalyl diphosphate synthase (CPS), while the latter part (exons 9-12) is highly similar to limonene synthase (LMS)-type genes. nih.govoup.com

This suggests that a "domain swapping" event occurred, combining the N-terminal portion of a CPS-like ancestral gene with the C-terminal portion of an LMS-type ancestral gene. nih.govoup.com This combination of domains from enzymes with different catalytic mechanisms is a powerful evolutionary mechanism for generating novel functions. Such domain-swapping experiments have been successfully performed in laboratories, demonstrating that functional chimeric proteins can be created by interchanging domains among different terpene synthases. pnas.org The evolution of LIS stands as a prime natural example of how recombination, coupled with gene duplication and divergence, can create enzymatic novelty and expand a plant's metabolic capabilities. nih.govoup.com

Transcriptional and Post-Translational Regulation of Linalyl Diphosphate Biosynthesis Enzymes

The production of linalool is tightly controlled within the plant, not only by the presence of the necessary genes but also by regulating when and where these genes are expressed.

The expression of linalyl diphosphate synthase (LIS) genes is often highly specific to certain tissues and developmental stages, aligning with the ecological function of linalool, such as attracting pollinators. In many species, LIS gene transcripts are found at high levels in floral tissues, particularly petals, and their expression is timed to coincide with flower opening and scent emission. nih.govresearchgate.net For example, in Lavandula angustifolia, the expression of linalool synthase (LaLINS) correlates with linalool concentration during flower development, indicating that linalool production is regulated at the transcriptional level. mdpi.com

Furthermore, the expression of LIS genes can exhibit rhythmic or diurnal patterns. Studies in Lavandula and orchids have shown that the transcription of LIS genes can oscillate, often peaking at certain times of the day, which corresponds to rhythmic scent emission. mdpi.comsciopen.com This temporal regulation is often controlled by the plant's internal circadian clock. mdpi.com

Several transcription factors (TFs) that control the expression of LIS and other TPS genes have been identified. In peach, the transcription factor PpbHLH1 directly binds to the promoter of the PpTPS3 gene to activate its expression. nih.gov In other species, members of the MYB family of transcription factors have been shown to regulate the expression of TPS genes involved in linalool biosynthesis. nih.govsciopen.comnih.gov The interplay of these regulatory proteins allows the plant to fine-tune the production of linalool in response to developmental and environmental cues.

| Gene/Factor | Organism | Tissue/Condition | Regulatory Effect | Citation(s) |

| LaLINS | Lavandula angustifolia | Flowers | Expression correlates with linalool concentration and shows diurnal oscillation, peaking at mid-day. | mdpi.com |

| PpTPS3 / PpbHLH1 | Prunus persica (Peach) | Ripening Fruit | PpbHLH1 (a bHLH TF) activates PpTPS3 expression. Expression is also associated with changes in DNA methylation. | nih.gov |

| LiTPS2 / LiMYBs | Lilium 'Siberia' | Flowers | LiMYB1, LiMYB305, and LiMYB330 (R2R3-MYB TFs) activate the LiTPS2 promoter, enhancing linalool emission. | sciopen.com |

| FhTPS1 / FhMYB21L2 | Freesia hybrida | Flowers | FhMYB21L2 (an MYB TF) activates FhTPS1 expression to promote linalool synthesis. | nih.govnih.gov |

| LIS | Clarkia breweri | Flower Organs | Tissue-specific and developmentally controlled gene expression is linked to pollinator attraction. | pnas.org |

Response to Biotic and Abiotic Factors Influencing Linalyl Diphosphate Production

The synthesis of linalyl diphosphate, and consequently its downstream products like linalool, is not static but is dynamically regulated in response to a variety of external environmental cues. Plants modulate the expression of terpene synthase (TPS) genes and the activity of their corresponding enzymes to adapt to both living (biotic) and non-living (abiotic) stressors. This regulation is a key component of the plant's defense and communication strategies.

Biotic Factors

Biotic factors, such as interactions with other organisms, play a crucial role in modulating the production of linalyl diphosphate-derived monoterpenes. These compounds are often involved in direct defense against herbivores and pathogens or in indirect defense by attracting natural enemies of herbivores.

Herbivory and Pathogen Attack: The production of terpenoids, including those derived from linalyl diphosphate, is a well-documented response to attacks by herbivores and pathogens. nih.gov This induced production is part of a plant's chemical defense system, often referred to as a "co-evolutionary arms race," where plants evolve chemical defenses to deter enemies. nih.gov The activation of synthase genes involved in the production of these defensive compounds (phytoalexins) can be triggered by specific molecules from the attacker, known as elicitors. pnas.org Research has shown that insect attacks can significantly alter the quantity of volatile compounds emitted by plants. techscience.com

Pollinator Attraction: The volatile nature of linalool, the primary product of linalyl diphosphate hydrolysis, makes it an effective attractant for pollinators. The tissue-specific and developmentally controlled expression of linalool synthase in the floral organs of plants like Clarkia breweri is considered an evolutionary adaptation for attracting specific pollinators. pnas.org The presence of pollinators has been shown to correlate positively with optimal essential oil production in plants like lavender, where linalool is a key attractant. mdpi.com

Abiotic Factors

Abiotic environmental factors significantly influence the metabolic pathways leading to the production of linalyl diphosphate and its derivatives. Temperature, water availability, and even geographical location can cause substantial variations in the quantity and composition of these compounds.

Temperature: Temperature is a critical factor that can limit plant growth and affect various physiological and biochemical processes. frontiersin.org Studies on Lamiaceae species have shown that temperature fluctuations can alter the production of essential oils. mdpi.com For instance, in Salvia sclarea, elevated temperatures have been observed to nearly double the concentration of linalyl acetate (B1210297), a direct derivative of linalool. frontiersin.org Similarly, the production of linalool in Lavandula angustifolia is known to be affected by temperature variations. frontiersin.org

Water Availability (Drought and Precipitation): Water stress, either through drought or excessive rainfall, impacts the biosynthesis of monoterpenes. In lavender, genes associated with the biosynthesis of linalyl acetate are induced by drought and salt stress conditions. mdpi.com Conversely, precipitation levels have been shown to affect the ratio of linalool to linalyl acetate, with wetter years leading to a higher proportion of linalool. mdpi.com

Geographical Location and Altitude: The environment in which a plant grows can lead to significant differences in its chemical profile. Lavender populations grown at lower latitudes tend to produce higher yields of essential oil with an increased ratio of 1,8-cineole to linalool. mdpi.comresearchgate.net In contrast, those at higher latitudes produce less oil with a lower 1,8-cineole to linalool ratio. mdpi.comresearchgate.net Altitude also plays a role, with some studies indicating that lavender plants at higher altitudes can have double the essential oil content. mdpi.com

The following tables summarize key research findings on how these factors influence the production of linalool and related compounds, which are direct indicators of linalyl diphosphate metabolism.

Table 1: Influence of Biotic Factors on Linalool and Related Compound Production

| Factor | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Pollinators | Lavandula sp. | Positive correlation between pollinator presence and essential oil production. Linalool and linalyl acetate act as attractants. | mdpi.com |

| Herbivory/Attack | General | Induction of terpene synthase genes for defense (phytoalexin production). | pnas.org |

Table 2: Influence of Abiotic Factors on Linalool and Related Compound Production

| Factor | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Elevated Temperature | Salvia sclarea | Concentration of linalyl acetate nearly doubled. | frontiersin.org |

| Temperature Variation | Lavandula angustifolia | Linalool content is affected. | frontiersin.org |

| Drought/Salt Stress | Lavandula sp. | Induction of genes involved in linalyl acetate biosynthesis. | mdpi.com |

| Rainfall | Lavandula sp. | Affects the ratio of linalool to linalyl acetate; wet years increase linalool proportion. | mdpi.com |

| Geographical Latitude | Lavandula sp. | Lower latitudes yield higher essential oil with a higher 1,8-cineole to linalool ratio. | mdpi.comresearchgate.net |

| Altitude | Lavandula sp. | Higher altitudes can double the essential oil content. | mdpi.com |

Metabolic Engineering and Synthetic Biology of Linalyl Diphosphate Pathways

Strategies for Modulating Linalyl Diphosphate (B83284) Flux

Modulating the metabolic flux towards Linalyl Diphosphate (LDP) is a primary objective in the metabolic engineering of monoterpenoid production. This involves a multi-pronged approach aimed at increasing the availability of precursors, enhancing the efficiency of key enzymatic steps, and diverting metabolic intermediates from competing pathways. A key challenge is the fact that Geranyl Diphosphate (GPP), the direct precursor to LDP, is also an intermediate in the synthesis of Farnesyl Diphosphate (FPP), which is essential for the production of sterols and other vital compounds. nih.govunito.it

Enhancement of Precursor Supply for Linalyl Diphosphate Biosynthesis

The biosynthesis of LDP is fundamentally dependent on the supply of its five-carbon precursors, Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). nih.govyoutube.com These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway, which is typically found in the cytoplasm of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria. nih.govyoutube.comnih.gov Enhancing the carbon flux through these pathways is a critical strategy for increasing the pool of GPP available for LDP synthesis.

A common and effective strategy to boost the supply of IPP and DMAPP is the overexpression of key regulatory or rate-limiting enzymes in the MVA and MEP pathways. researchgate.net In the MVA pathway, the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is often a primary target for overexpression. nih.govnih.gov For instance, in Saccharomyces cerevisiae engineered to produce linalool (B1675412), deregulated overexpression of a truncated, soluble form of HMGR (tHMG1) has been shown to double linalool production. nih.gov This demonstrates that increasing the metabolic pull from the MVA pathway can significantly enhance the availability of precursors for monoterpene synthesis. nih.gov Similarly, studies in various organisms have shown that overexpressing genes such as tHMG1, IDI1 (isopentenyl diphosphate isomerase), and UPC2-1 (a transcription factor upregulating sterol biosynthesis genes) can substantially improve the production of monoterpenes like geraniol (B1671447). nih.govresearchgate.net

In organisms that utilize the MEP pathway, such as Escherichia coli and plants, overexpressing genes like dxs (1-deoxy-D-xylulose-5-phosphate synthase) and dxr (1-deoxy-D-xylulose 5-phosphate reductoisomerase) has proven effective. nih.gov For example, overexpressing dxs in an E. coli strain engineered to produce lycopene (B16060), a tetraterpene derived from the same precursors, led to a significant increase in product yield. nih.gov In plants, transient overexpression of MEP pathway genes in Nicotiana benthamiana has been shown to increase linalool production. nih.gov Specifically, co-expressing DXS, DXR, and a linalool synthase (LIS) resulted in higher linalool accumulation compared to expressing the synthase alone. nih.gov

| Pathway | Target Gene(s) | Host Organism | Effect on Monoterpene Production |

| MVA | Truncated HMG-CoA Reductase (tHMG1) | Saccharomyces cerevisiae | Doubled linalool production. nih.gov |

| MVA | IDI1, tHMG1, UPC2-1 | Saccharomyces cerevisiae | Significantly improved geraniol production. nih.gov |

| MEP | 1-deoxy-D-xylulose-5-phosphate synthase (dxs) | Escherichia coli | Enhanced lycopene production. nih.gov |

| MEP | DXS, DXR, LIS | Nicotiana benthamiana | Increased linalool production up to 94 ng/mg fresh leaf weight. nih.gov |

Geranyl Diphosphate (GPP) is the direct C10 precursor for the synthesis of linalyl diphosphate and other monoterpenes. pnas.org It is formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS). However, in many non-monoterpene producing organisms like Saccharomyces cerevisiae, GPP is primarily an intermediate for the synthesis of Farnesyl Diphosphate (FPP), which is catalyzed by FPP synthase (FPPS), an enzyme encoded by the ERG20 gene. unito.it This bifunctional enzyme first synthesizes GPP and then sequentially adds another IPP molecule to form FPP. unito.it This creates a metabolic bottleneck for monoterpene production, as the monoterpene synthase must compete with FPPS for the limited GPP pool. nih.gov

To channel more carbon towards GPP, several strategies have been developed. One approach involves the heterologous expression of a dedicated GPPS from a monoterpene-producing plant, such as Abies grandis GPPS in E. coli or Picea abies GPPS in yeast. unito.itresearchgate.net Another highly effective strategy is the engineering of the endogenous FPPS. Specific mutations in the ERG20 gene of S. cerevisiae (e.g., F96W-N127W) have been shown to shift its product specificity from FPP towards GPP, thereby significantly increasing the availability of GPP for monoterpene synthases. nih.govnih.govdartmouth.edu This mutant, often referred to as ERG20(WW), has been successfully used to enhance the production of linalool and other monoterpenes in yeast. nih.govnih.govdartmouth.edu

| Strategy | Enzyme/Gene Modified | Host Organism | Outcome |

| Heterologous Expression | Picea abies GPP synthase (PaIDS2) | Saccharomyces cerevisiae | 30-40% increase in sabinene (B1680474) production. unito.it |

| Protein Engineering | ERG20 (F96W-N127W) mutant | Saccharomyces cerevisiae | Significantly improved geraniol production. nih.govresearchgate.net |

| Protein Engineering | ERG20 (F96W-N127W) mutant | Saccharomyces cerevisiae | Increased linalool production. nih.gov |

| Protein Engineering | ERG20 (F88W-N119W) mutant | Yarrowia lipolytica | Enhanced limonene (B3431351) production. nih.gov |

Overexpression of Linalyl Diphosphate Synthases in Heterologous Systems

A cornerstone of producing linalool and its derivatives in non-native hosts is the introduction and overexpression of a linalyl diphosphate synthase (LDS), also commonly referred to as linalool synthase (LIS). nih.govnih.gov These enzymes catalyze the conversion of GPP to linalyl diphosphate, which then typically undergoes hydrolysis to form linalool. researchgate.netkyoto-u.ac.jp Linalool synthases have been isolated from a variety of plants, including Clarkia breweri, Lavandula angustifolia, Cinnamomum osmophloeum, and Actinidia arguta. nih.govnih.govnih.govnih.gov

These enzymes have been successfully expressed in a range of heterologous systems, most notably the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. nih.govnih.govresearchgate.net For example, expressing the Clarkia breweri LIS gene in S. cerevisiae enabled the production of linalool. nih.gov Similarly, the linalool synthase gene from Lavandula angustifolia was expressed in S. cerevisiae to achieve heterologous production. nih.gov The choice of the specific linalool synthase can have a significant impact on the final product titer. Studies have compared different LIS orthologs, revealing variations in their catalytic efficiency and expression levels in heterologous hosts. For instance, a truncated version of the Actinidia arguta linalool synthase (t26AaLS1) was found to be more effective than the Cinnamomum osmophloeum linalool synthase (CoLIS) for linalool production in an engineered S. cerevisiae strain. nih.gov

In addition to microbial hosts, linalool synthases have also been overexpressed in plants to modify their aroma and essential oil composition. Transgenic Lavandula latifolia (spike lavender) plants overexpressing the Clarkia breweri LIS gene showed a significant increase in their linalool content. nih.gov

Strategies for Increasing Linalool and Linalyl Diphosphate Derivative Production

Beyond enhancing precursor supply and overexpressing the terminal synthase, several other strategies are employed to maximize the production of linalool and its derivatives. These often involve a combination of approaches to create a more efficient and robust production system.

One key strategy is the downregulation of competing pathways. As mentioned, the synthesis of FPP by FPPS competes for the GPP precursor pool. Therefore, downregulating the native FPPS (ERG20 in yeast) can redirect metabolic flux towards monoterpene production. This has been achieved by replacing the native promoter of the ERG9 gene (which encodes squalene (B77637) synthase, an enzyme downstream of FPP) with a repressible promoter, leading to increased linalool accumulation. nih.gov Combining the downregulation of competing pathways with the overexpression of key upstream enzymes (like tHMG1) often results in synergistic effects on production. nih.gov

Compartmentalization of the biosynthetic pathway is another advanced strategy. By targeting the enzymes of the MVA pathway and the linalool synthase to a specific organelle, such as the mitochondria or peroxisomes, the local concentration of intermediates can be increased, and metabolic crosstalk with cytosolic pathways can be minimized. nih.govacs.org For example, engineering dual MVA pathways in both the cytoplasm and mitochondria of S. cerevisiae has been shown to increase linalool titers. nih.gov More recently, harnessing both the cytoplasm and peroxisomes for linalool synthesis has led to significantly higher production levels. acs.org

Furthermore, the fusion of enzymes in the pathway can create a substrate channel, improving catalytic efficiency and reducing the loss of intermediates. Fusing a GPP-producing enzyme (like the ERG20(WW) mutant) directly to a linalool synthase can facilitate the direct transfer of GPP to the active site of the synthase, thereby increasing the final product yield. nih.gov

Rational Design and Directed Evolution of Linalyl Diphosphate-Related Enzymes

The properties of naturally occurring enzymes are not always optimal for industrial-scale production in heterologous hosts. Rational design and directed evolution are powerful protein engineering techniques used to improve the performance of linalyl diphosphate-related enzymes, such as linalool synthases and the precursor-supplying GPP synthases. nih.govcaltech.edu

Rational design involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. acs.orgnih.gov For terpene synthases, which catalyze complex carbocation-driven reactions, rational design can be challenging but has yielded successes. nih.gov For example, by modeling the substrate-binding pocket of a linalool synthase, researchers were able to rationally engineer the entrance to the pocket. Specific mutations (F447E and F447A) that decreased the hydrophobicity and steric hindrance at the entrance resulted in a 2.2- and 1.9-fold increase in linalool production, respectively, by improving the enzyme's catalytic efficiency towards GPP. acs.org Similarly, understanding the structural basis for the product specificity of FPPS has enabled its rational redesign into a GPP synthase. unito.it

Directed evolution, in contrast, mimics the process of natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-saturation mutagenesis, followed by high-throughput screening to identify mutants with improved properties, such as higher activity, altered substrate specificity, or enhanced stability. nih.govcaltech.educaltech.edu While the complex reaction products of terpene synthases can make high-throughput screening difficult, new colorimetric assays are being developed to facilitate this process. nih.gov Directed evolution has been successfully used to increase the thermostability of terpene synthases and to alter their selectivity for non-natural substrates, demonstrating its potential for creating novel biocatalysts for the production of LDP-derived compounds. nih.govcaltech.edu

These protein engineering approaches are not mutually exclusive and can be combined. For instance, insights from rational design can be used to target specific regions of an enzyme for directed evolution. By continuously improving the catalytic machinery of the linalyl diphosphate pathway, these strategies are paving the way for more efficient and economically viable bio-production of linalool and other valuable monoterpenoids.

Engineering Linalyl Diphosphate Synthase Specificity and Efficiency

Linalyl diphosphate synthase (LDS) is a key enzyme that catalyzes the formation of linalyl diphosphate (LPP) from geranyl diphosphate (GPP). The specificity and efficiency of this enzyme are critical determinants of the final product yield and purity. Protein engineering efforts have focused on modifying LDS and related terpene synthases to improve these characteristics.

Site-directed mutagenesis has been a powerful tool in altering the catalytic functions of these enzymes. By targeting specific amino acid residues within the active site, researchers can influence substrate binding and the subsequent cyclization or rearrangement reactions. For instance, a patent for linalool synthase variants from Streptomyces clavuligerus describes specific substitutions that enhance the production of linalool over nerolidol. googleapis.com Mutations at positions L72 and V214, such as L72M and V214L, have been shown to increase the linalool-to-nerolidol ratio, demonstrating that subtle changes in the enzyme's architecture can significantly shift its product specificity. googleapis.com

In another study, introducing a double mutation (Q117H-T380I) in the linalool synthase from Cinnamomum osmophloeum resulted in a remarkable 600% increase in catalytic activity compared to the wild-type enzyme in vitro. researchgate.net This highlights the potential to dramatically boost enzyme efficiency through targeted modifications. Furthermore, research on a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus has provided insights into its kinetic properties, paving the way for engineering improved product specificity or catalytic efficiency. nih.gov

The table below summarizes key findings from studies on engineering linalyl diphosphate synthase and related terpene synthases.

| Enzyme/Organism | Mutation(s) | Original Primary Product(s) | New/Altered Product(s) or Effect | Reference(s) |

| Streptomyces clavuligerus Linalool Synthase | L72M, V214L | Linalool, Nerolidol | Increased linalool:nerolidol ratio | googleapis.com |

| Cinnamomum osmophloeum Linalool Synthase | Q117H-T380I | Linalool | 600% increase in catalytic activity | researchgate.net |

| Solanum lycopersicum Neryl Diphosphate Synthase | N88H | Neryl diphosphate | Increased irregular coupling activity (lavandulyl diphosphate and planococcyl diphosphate) | scilit.comnih.gov |

| Agrocybe pediades Linalool Synthase | Tyr299 substitution | Linalool (monoterpene) | α- and β-selinene, β-elemene (sesquiterpenes) | acs.org |

| Hyoscyamus muticus Premnaspirodiene Synthase | 9 reciprocal mutations from Nicotiana tabacum 5-epiaristolochene synthase | Premnaspirodiene | 5-epi-aristolochene (90% specificity) | nih.gov |

Modifying Downstream Terpene Synthases for Desired Linalyl Diphosphate Product Profiles

Linalyl diphosphate is a precursor to a wide array of monoterpenes. The final product profile is determined by the action of various downstream terpene synthases (TPSs) that utilize LPP as a substrate. By modifying these downstream enzymes, it is possible to control the composition of the final terpene mixture.

For example, the overexpression of different TPS genes in engineered organisms can lead to the production of specific desired compounds. Studies have shown that introducing heterologous terpene synthases, such as linalool synthase or myrcene (B1677589) synthase, into plants like spearmint can lead to the production of novel monoterpene derivatives. nih.gov The composition of these derivatives is highly dependent on the specific downstream enzymes present in the host organism. nih.gov

In peach fruit, two different terpene synthases, PpTPS1 and PpTPS3, have been identified to produce linalool. However, PpTPS3 exhibits a much higher specificity for linalool (98.3%) compared to PpTPS1 (65.1%). nih.gov This demonstrates that the selection and expression of a specific downstream synthase can significantly influence the purity of the desired product. Engineering efforts can therefore focus on upregulating the expression of highly specific synthases like PpTPS3 while potentially downregulating or knocking out less specific ones.

The following table provides examples of how the modification or selection of downstream terpene synthases can alter the final product profile.

| Organism/System | Downstream Synthase(s) | Substrate | Resulting Product Profile | Reference(s) |

| Peach (Prunus persica) | PpTPS1 | Geranyl diphosphate | Linalool (65.1% specificity) and other terpenes | nih.gov |

| Peach (Prunus persica) | PpTPS3 | Geranyl diphosphate | Linalool (98.3% specificity) | nih.gov |

| Spearmint (Mentha spicata) | Heterologous linalool synthase, myrcene synthase, geraniol synthase | Geranyl diphosphate | Production of various monoterpene derivatives specific to the introduced synthase | nih.gov |

| Tobacco (Nicotiana tabacum) | Overexpressed PpbHLH1 (transcription factor) | Endogenous | Increased transcript of tobacco linalool synthase (NtLIS) and significant accumulation of linalool | nih.gov |

Computational Approaches in Linalyl Diphosphate Enzyme Engineering

Computational tools have become indispensable in the field of enzyme engineering, providing powerful methods to predict, design, and analyze enzyme function. researcher.life These approaches accelerate the process of identifying key residues for mutagenesis and understanding the complex relationship between protein structure and catalytic activity.

Homology modeling is a widely used technique to generate a three-dimensional structure of a target protein based on the known structure of a related protein. ucdavis.edu For instance, a homology model of the dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus was created to understand the positions of substrates in the active site, providing a basis for future protein engineering to improve specificity and efficiency. nih.gov

Machine learning is another powerful computational approach that is being used to predict enzyme function from sequence data. nih.govplos.org By training models on large datasets of functionally characterized enzymes, it is possible to identify patterns that correlate with specific catalytic activities. nih.gov This can help in screening large sequence databases for novel terpene synthases with desired specificities. nih.govplos.org Recently, machine learning models have been developed that significantly outperform existing methods for detecting terpene synthases and predicting their substrates. biorxiv.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of enzymes and their interactions with substrates. These simulations can reveal how mutations affect the conformation and flexibility of the active site, providing insights into changes in product specificity. rsc.org

The table below highlights some of the computational approaches that have been applied to the study and engineering of linalyl diphosphate-related enzymes.

| Computational Approach | Enzyme/System | Key Findings/Application | Reference(s) |

| Homology Modeling | Plectranthus amboinicus Linalool/Nerolidol Synthase | Predicted the 3D structure and substrate binding sites, providing a basis for engineering specificity. | nih.gov |

| Machine Learning & Co-evolutionary Analysis | Plant Sesquiterpene Synthases | Predicted precursor cation specificity and identified residues influencing the reaction pathway. | nih.govplos.org |

| 3D Modeling & Site-Directed Mutagenesis | Ocimum basilicum Geraniol Synthase | Identified critical residues in the catalytic site affecting enzymatic function. | scirp.org |

| Machine Learning | Terpene Synthases (general) | Developed highly accurate models for functional annotation and discovery of novel terpene synthases. | biorxiv.org |

| Molecular Dynamics Simulations | Terpene Synthases (general) | Used to identify substrate binding modes and key active site residues for rational enzyme engineering. | rsc.org |

Advanced Methodologies for Investigating Linalyl Diphosphate Biosynthesis

Analytical Techniques for Linalyl Diphosphate (B83284) and Associated Metabolites

The transient nature and low abundance of linalyl diphosphate in biological systems necessitate highly sensitive and specific analytical methods for its detection and characterization.

Chromatographic Separation and Detection Methods (e.g., GC-MS, UPLC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are cornerstone techniques for the analysis of LPP and its downstream products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it ideal for identifying the terpene products derived from LPP. acs.orgnih.gov In a typical workflow, enzyme assays are performed, and the resulting terpene products are extracted into an organic solvent, such as hexane. nih.gov This extract is then injected into the GC-MS system. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. iucr.org As the separated compounds elute from the column, they are ionized, and their mass-to-charge ratio is determined by the mass spectrometer, allowing for their identification by comparing the fragmentation patterns to spectral libraries and authentic standards. acs.orgnih.gov For instance, GC-MS has been instrumental in analyzing the products of limonene (B3431351) synthase, which utilizes LPP as an intermediate, revealing not only the major product limonene but also minor products like β-myrcene and α-pinene. nih.gov Enantioselective GC-MS can also be employed to determine the stereochemistry of the products, which is crucial for understanding the enzyme's mechanism. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high resolution and sensitivity for the analysis of a wide range of metabolites, including non-volatile compounds like LPP itself. pnas.orgresearchgate.net This technique is particularly advantageous for analyzing complex biological extracts. pnas.org UPLC provides rapid and efficient separation of compounds, which are then introduced into the mass spectrometer for detection. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly specific and sensitive method for quantifying target analytes. nih.gov UPLC-MS/MS has been successfully employed to identify and quantify a wide range of terpenoids in plant extracts. pnas.orgresearchgate.net

The table below summarizes the applications of these chromatographic techniques in the study of LPP and related compounds.

| Analytical Technique | Application | Key Findings/Advantages |

| GC-MS | Identification and quantification of volatile terpene products from LPP. acs.orgnih.gov | Enables separation of complex mixtures and provides structural information through mass spectra. iucr.org Can be used for chiral analysis. nih.gov |

| UPLC-MS/MS | Detection and quantification of LPP and a broad range of associated metabolites, including less volatile compounds. pnas.orgresearchgate.net | High sensitivity, resolution, and specificity, suitable for complex biological samples. pnas.orgnih.gov |

Spectroscopic Characterization (e.g., 13C-NMR) for Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C-NMR), is a powerful tool for elucidating biosynthetic pathways, including the formation of LPP and its downstream products. By using ¹³C-labeled precursors, such as ¹³C-glucose, researchers can trace the flow of carbon atoms through a metabolic pathway. nih.govupenn.edu The position of the ¹³C labels in the final products, as determined by ¹³C-NMR, provides direct evidence for the specific biosynthetic route. nih.gov For example, feeding experiments with 1-¹³C-glucose have been used to demonstrate that both linalyl acetate (B1210297) and the diterpene sclareol (B1681606) are derived from the methylerythritol-phosphate (MEP) pathway in clary sage. nih.govupenn.edu The observed ¹³C-labeling patterns in the final products are consistent with the known mechanisms of the MEP pathway and the subsequent formation of geranyl diphosphate (GPP), the precursor to LPP. nih.gov

The purity and identity of synthesized LPP and its analogs, used as substrates or inhibitors in enzyme assays, are also routinely confirmed using ¹H, ¹³C, and ³¹P NMR spectroscopy. ucl.ac.uk

Enzyme Activity Assays (e.g., Malachite Green Assay for Pyrophosphate Release)

The activity of linalyl diphosphate synthases and other terpene synthases that utilize LPP is often measured by quantifying the release of pyrophosphate (PPi), a co-product of the reaction. The Malachite Green assay is a sensitive and high-throughput colorimetric method for this purpose. monash.eduresearchgate.net

This assay is based on the principle that inorganic pyrophosphatase is used to hydrolyze the released PPi into two molecules of inorganic phosphate (B84403) (Pi). monash.edu The Pi then reacts with a molybdate (B1676688) solution in the presence of Malachite Green dye to form a colored complex, which can be measured spectrophotometrically. berstructuralbioportal.org The amount of color produced is directly proportional to the amount of PPi released, and therefore to the activity of the terpene synthase. researchgate.netnih.gov This method is particularly useful for high-throughput screening of enzyme libraries and for determining steady-state kinetic parameters. monash.eduresearchgate.net However, it is important to note that this assay is not suitable for enzymes like bornyl diphosphate synthase, which recapture the PPi in their final product. nih.gov

Structural Biology Approaches to Linalyl Diphosphate-Binding Enzymes

Understanding the three-dimensional structure of enzymes that bind linalyl diphosphate is crucial for deciphering the molecular basis of their catalytic mechanisms, substrate specificity, and product diversity.

X-ray Crystallography of Linalyl Diphosphate Synthases and Terpene Cyclases

X-ray crystallography has been instrumental in providing high-resolution structures of terpene cyclases, offering detailed insights into their active sites and catalytic mechanisms. preprints.org Although obtaining crystals of an enzyme in complex with the reactive intermediate LPP is challenging, researchers have successfully used non-reactive LPP analogs to trap the enzyme in a state that mimics the intermediate-bound form. preprints.org

A landmark study reported the crystal structure of (4S)-limonene synthase from Mentha spicata at 2.7-Å resolution, complexed with 2-fluorolinalyl diphosphate, an LPP analog. preprints.org This structure revealed the conformation of the LPP analog in the active site and the key amino acid residues involved in binding and catalysis. preprints.org More recently, the crystal structure of (+)-limonene synthase complexed with 8,9-difluorolinalyl diphosphate was determined, providing direct evidence for the formation of an LPP-like intermediate within the enzyme's active site. acs.orgpnas.orgresearchgate.net These structural studies have elucidated how the enzyme facilitates the isomerization of GPP to LPP and then guides the cyclization of LPP to form the limonene scaffold. iucr.orgpreprints.org

The table below highlights key crystallographic studies of LPP-related enzymes.

| Enzyme | Ligand | Resolution (Å) | Key Insights | PDB ID |

| (+)-Limonene Synthase | 8,9-Difluorolinalyl Diphosphate | 2.70 | Direct evidence of an LPP-like intermediate in the active site. acs.orgpnas.orgresearchgate.net | 6ONM pnas.org |

| (4S)-Limonene Synthase | 2-Fluorolinalyl Diphosphate | 2.7 | Revealed the binding conformation of an LPP analog and key active site residues. preprints.org | 2ONH nih.gov |

| (+)-Bornyl Diphosphate Synthase | Pyrophosphate | 2.0 | Provided insights into the active site template and the cyclization cascade. | 1N20 |

Cryo-Electron Microscopy Studies of Linalyl Diphosphate-Related Enzyme Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes that are often difficult to crystallize. monash.edu In the field of terpene biosynthesis, cryo-EM has been successfully applied to study large, bifunctional terpene synthases, which contain both a prenyltransferase domain and a cyclase domain in a single polypeptide chain. pnas.orgpreprints.org

While cryo-EM has proven invaluable for these large assembly-line enzymes, its application to smaller, often monomeric or dimeric, linalyl diphosphate synthases or related monoterpene cyclases is still an emerging area. iucr.orgnih.gov The relatively small size of these enzymes presents challenges for high-resolution structure determination by cryo-EM alone. iucr.orgnih.gov However, the continued development of cryo-EM technology holds promise for future studies of these enzymes, potentially in complex with other proteins or as part of larger biosynthetic assemblies.

Analysis of Ligand-Bound Enzyme Structures (e.g., Substrate and Intermediate Analogs)

The transient nature of linalyl diphosphate (LPP) as a reactive intermediate in terpene biosynthesis makes its direct structural characterization within an enzyme's active site exceptionally challenging. To overcome this, researchers employ stable substrate and intermediate analogs that mimic the natural compounds but are non-hydrolyzable or poorly reactive. nih.gov X-ray crystallography of terpene synthases co-crystallized with these analogs provides high-resolution snapshots of the enzyme-ligand complex, offering profound insights into the molecular interactions that govern catalysis. researchgate.netnih.gov

The use of fluorinated analogs, such as 2-fluorogeranyl diphosphate (FGPP) and 2-fluorolinalyl diphosphate (FLPP), has been particularly instrumental. researchgate.netnih.gov These analogs are sterically similar to the natural substrates but electronically modified, which slows or halts the reaction, enabling structural capture. researchgate.net For instance, studies on limonene synthase (LS), a model monoterpene synthase, have utilized such analogs to reveal critical aspects of the catalytic cycle. nih.govnih.gov When spearmint (-)-limonene (B1674923) synthase was crystallized with an LPP analog, 2-fluorolinalyl diphosphate, the structure revealed how the enzyme accommodates the intermediate in a specific helical conformation necessary for cyclization. researchgate.net

Intriguingly, crystallographic studies have provided direct evidence for the isomerization of geranyl diphosphate (GPP) to LPP, a crucial step that is required for the cyclization of most monoterpenes because the trans-C2-C3 double bond of GPP prevents direct ring formation. nih.govamazonaws.com In a landmark study, soaking crystals of (+)-limonene synthase with 2-fluorogeranyl diphosphate (FGPP) resulted in the isomerization of the analog to 2-fluorolinalyl diphosphate (FLPP) within the active site, confirming that LPP is a bona fide, enzyme-generated intermediate. nih.gov

These structural studies also illuminate the critical role of the active site architecture and conserved amino acid residues. The enzyme's active site is predominantly hydrophobic, forming a pocket that enfolds the isoprenyl chain and shields the reactive carbocation intermediates from premature quenching by water. nih.govnih.gov The diphosphate moiety of the ligand is anchored by a trinuclear cluster of magnesium (Mg²⁺) or manganese (Mn²⁺) ions, which are coordinated by conserved aspartate-rich motifs (e.g., DDXXD). nih.govnih.govpnas.org This metal cluster is essential for binding the substrate, neutralizing the negative charge of the diphosphate group, and facilitating its ionization to initiate the reaction cascade. pnas.orgdb-thueringen.de

Table 1: Crystallographic Studies of Terpene Synthases with Linalyl Diphosphate Analogs This interactive table summarizes key findings from X-ray crystallography studies involving LPP analogs and related terpene synthases.

| Enzyme | Ligand Analog(s) | PDB Entry | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Spearmint (-)-Limonene Synthase | 2-Fluorolinalyl Diphosphate (FLPP) | 2ONH | - | Revealed the binding mode of the LPP intermediate in a helical conformation, poised for anti-endo cyclization. | researchgate.net |

| Citrus (+)-Limonene Synthase | 2-Fluorogeranyl Diphosphate (FGPP) | 5UPU | 2.4 | Showed FGPP bound in an extended conformation, representing an early Michaelis complex. | scispace.com |

| Citrus (+)-Limonene Synthase | 2-Fluoroneryl Diphosphate (FNPP) | 5UPW | 2.2 | Captured the substrate analog in the active site, providing a model for the binding of the GPP isomer. | scispace.com |

| Spearmint (4S)-Limonene Synthase | 2-Fluorolinalyl Diphosphate (FLPP) | - | 2.7 | Used to infer amino acid residues in close proximity to the LPP intermediate for mutagenesis studies. | nih.gov |

Computational Chemistry in Linalyl Diphosphate Reaction Mechanism Studies

While structural biology provides static pictures, computational chemistry offers dynamic insights into the complex reaction mechanisms involving linalyl diphosphate. These methods allow researchers to map potential energy surfaces, calculate reaction barriers, and simulate the motion of atoms over time, revealing the fleeting dynamics of carbocation intermediates that are inaccessible to most experimental techniques. acs.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Carbocation Dynamics

The study of carbocation rearrangements, which are central to terpene biosynthesis, requires a quantum mechanical (QM) description to accurately model the electronic changes during bond formation and cleavage. However, simulating the entire enzyme-solvent system at the QM level is computationally prohibitive. Hybrid QM/MM methods solve this problem by treating the reactive core of the active site—comprising the LPP substrate and key catalytic residues—with a high-level QM method, while the surrounding protein and solvent are described by a classical molecular mechanics (MM) force field. nih.govnih.gov

QM/MM simulations have been pivotal in elucidating the cyclization of LPP to the α-terpinyl cation, a common intermediate in the biosynthesis of many monoterpenes. tandfonline.comfigshare.com For example, a detailed study on (4S)-limonene synthase used two-dimensional QM/MM free energy simulations to map the mechanistic pathway from (3S)-linalyl diphosphate to the (4S)-α-terpinyl carbocation. tandfonline.comfigshare.com These simulations calculated a free energy barrier for the reaction that was in reasonable agreement with experimental kinetic data. tandfonline.com They also demonstrated that after cyclization, a specific residue, Histidine-579, can act as the general base that accepts a proton from the carbocation to form the final limonene product. tandfonline.comfigshare.com

Furthermore, QM/MM studies can investigate the stability and fate of proposed intermediates. Simulations of the bornyl cation, an intermediate in the bornyl diphosphate synthase reaction, suggest it is a transient species rather than a stable minimum on the potential energy surface. acs.orgresearchgate.net The calculations indicate that electrostatic steering by the enzyme and the pyrophosphate anion directs the reaction toward the final product, highlighting the enzyme's role in controlling complex reaction cascades. acs.orgresearchgate.net

Table 2: Selected QM/MM Simulation Studies on LPP-Related Systems This interactive table highlights key computational studies using QM/MM methods to investigate reaction mechanisms involving LPP and subsequent carbocations.

| Enzyme System | Reaction Step Investigated | QM Method | Key Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| (4S)-Limonene Synthase | Cyclization of (3S)-LPP to (4S)-α-terpinyl cation | DFT (Density Functional Theory) | Elucidated the detailed reaction path and free energy barrier; identified His579 as the catalytic base for deprotonation. | tandfonline.comfigshare.comacs.org |

| Bornyl Diphosphate Synthase | Fate of the bornyl cation intermediate | DFT | Showed the bornyl cation is a transient species, not a stable intermediate, and its fate is directed by electrostatic steering. | acs.orgresearchgate.net |

Molecular Dynamics Simulations of Linalyl Diphosphate Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time, offering a cinematic view of enzyme function. nih.gov For terpene synthases, MD simulations are used to understand the large-scale conformational changes that are essential for catalysis and to explore how LPP binds within the active site. nih.govacs.org

A crucial event in the catalytic cycle of many terpene synthases is a conformational change from an "open" to a "closed" state upon substrate binding. nih.govacs.org Extensive MD simulations of aristolochene (B1197444) synthase, a sesquiterpene synthase, have shown that the binding of the substrate and magnesium ions triggers this transition, which involves a "lid" domain closing over the active site. nih.govacs.org This closure sequesters the reactive intermediates from the solvent, preventing premature quenching and allowing the complex chemical cascade to proceed in a controlled environment. nih.gov

MD simulations are also used to investigate the binding preferences that determine product specificity. For example, free energy simulations were used to compare the binding of the two enantiomers of linalyl diphosphate, (3S)-LPP and (3R)-LPP, in different monoterpene synthases. acs.org The results showed that (−)-limonene synthase strongly prefers to bind (3S)-LPP, which is consistent with the stereochemistry of its product. acs.org The simulations further demonstrated how specific mutations in the active site could reduce this binding preference, leading to the formation of different products. acs.org These studies underscore how subtle changes in enzyme dynamics and nonbonded interactions can dramatically alter the outcome of a reaction, and they provide a rational basis for enzyme engineering efforts. acs.orgacs.org

Substrate Channeling and Metabolon Formation in Linalyl Diphosphate Pathways

Principles of Metabolic Channeling in Plant Terpenoid Biosynthesis

In plant cells, the biosynthesis of terpenoids, a vast and diverse class of natural products, occurs through complex metabolic networks. nih.gov These pathways often involve numerous enzymatic steps and shared intermediates, creating a need for precise regulation to control the flow of metabolites. nih.gov Metabolic channeling is a key mechanism that facilitates this control. It describes the process where intermediates in a metabolic pathway are transferred directly from one enzyme's active site to the next sequential enzyme without diffusing into the bulk cellular environment. nih.gov This direct transfer is often mediated by the formation of transient, non-covalent multi-enzyme complexes known as metabolons. nih.govresearchgate.netresearchgate.net

The formation of metabolons provides several significant advantages for metabolic efficiency and regulation:

Increased Catalytic Efficiency: By keeping intermediates in close proximity to the subsequent enzyme, the local substrate concentration is significantly increased, which can enhance reaction rates. frontiersin.orgnih.gov

Protection of Intermediates: Channeling protects chemically unstable or reactive intermediates from degradation or modification by the aqueous cellular environment. nih.gov

Prevention of Metabolic Crosstalk: It prevents the loss of intermediates to competing biosynthetic pathways that may utilize the same substrates. nih.govnih.gov This is particularly crucial in terpenoid biosynthesis, where precursors like geranyl diphosphate (B83284) (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) are branch points for numerous downstream pathways. nih.govmdpi.comd-nb.info

Overcoming Unfavorable Equilibria: Channeling can help drive reactions forward that might otherwise be thermodynamically unfavorable. nih.gov

The existence of metabolons is supported by various experimental approaches, including protein-protein interaction studies and direct measurements of substrate channeling. researchgate.net In the intricate network of plant terpenoid metabolism, the assembly and disassembly of these enzyme complexes allow for dynamic regulation, enabling the plant to rapidly redirect metabolic fluxes in response to developmental cues or environmental stimuli. nih.govnih.gov

Evidence for Substrate Channeling Involving Linalyl Diphosphate Intermediates

While direct, conclusive evidence for substrate channeling of linalyl diphosphate itself is an area of ongoing research, substantial evidence supports the channeling of its immediate precursor, geranyl diphosphate (GPP), towards monoterpene synthases, including linalool (B1675412) synthase. Linalyl diphosphate is a transient, enzyme-bound intermediate formed during the conversion of GPP to linalool by linalool synthase. Therefore, evidence for channeling GPP to this enzyme implicitly supports a channeled pathway for linalyl diphosphate formation and conversion.

Studies on other terpenoid pathways provide a strong model for how this occurs. For instance, research on fusicoccadiene synthase, a bifunctional enzyme with both a prenyltransferase (forming GGPP) and a cyclase domain, has demonstrated that the GGPP intermediate is channeled between the two active sites. nih.gov Competition experiments showed a significant enrichment of the fusicoccadiene product when the pathway started from earlier precursors (IPP and DMAPP) compared to when GGPP was supplied externally, indicating the newly synthesized GGPP was preferentially used by the linked cyclase domain. nih.gov

This principle of preferential partnership between sequential enzymes is key. It is hypothesized that in monoterpene biosynthesis, a geranyl diphosphate synthase (GPPS) forms a metabolon with specific monoterpene synthases, such as linalool synthase. This association would ensure that the GPP produced by GPPS is directly delivered to the active site of the partnered synthase for conversion into products like linalool via the linalyl diphosphate intermediate. This prevents the GPP from diffusing away and being consumed by other enzymes for the synthesis of different monoterpenes or other terpenoid classes. While direct visualization of a GPPS-linalool synthase metabolon is yet to be definitively reported, the functional evidence from homologous terpenoid systems strongly suggests its existence and functional importance. nih.govnih.gov

Implications of Metabolon Assembly for Linalyl Diphosphate Pathway Efficiency

The assembly of a metabolon involving the enzymes responsible for producing linalool has profound implications for the efficiency and specificity of the pathway. By channeling the substrate GPP directly to linalool synthase, the cell can overcome several potential metabolic hurdles.

Secondly, it enhances the fidelity of the metabolic pathway. GPP is a critical branch-point metabolite. In the plastids, where monoterpene synthesis occurs, GPP can be used by a variety of terpene synthases (TPSs) to create a diverse array of monoterpenes. d-nb.info Without channeling, these enzymes would compete for the available GPP pool. A GPPS-linalool synthase metabolon ensures that a dedicated stream of GPP is funneled specifically towards linalool synthesis, minimizing its loss to competing enzymes and ensuring a higher yield of the desired product. nih.govnih.gov

Thirdly, dynamic assembly and disassembly of these metabolons provide a sophisticated layer of metabolic regulation. nih.gov The plant can control the formation of specific monoterpenes by regulating the association of GPPS with different downstream synthases in response to specific physiological needs or environmental signals. This allows for precise control over the plant's volatile profile, which is crucial for processes like attracting pollinators or deterring herbivores.